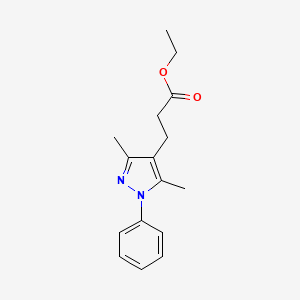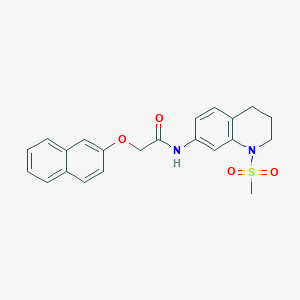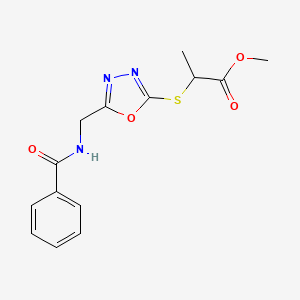
ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a phenyl group at position 1 and two methyl groups at positions 3 and 5. The ethyl ester group is attached to the propanoate chain at position 4 of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The phenyl group and methyl groups on the pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst[][4].
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive pyrazole derivatives.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Lacks the ester group but shares the pyrazole core structure.
Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)propanoate: Similar structure but without the methyl groups on the pyrazole ring.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring with different substituents.
Uniqueness
Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ester group and the methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
ethyl 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-20-16(19)11-10-15-12(2)17-18(13(15)3)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGENMWXGOZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N(N=C1C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)
![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)
![5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2605137.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)

![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(3-METHOXYBENZENESULFONAMIDO)ACETAMIDE](/img/structure/B2605143.png)
![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2605144.png)


![methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2605149.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2605150.png)
![N-(3-methoxyphenethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605151.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2605153.png)
